Bis(L-Valine) Ester Ganciclovir TFA Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

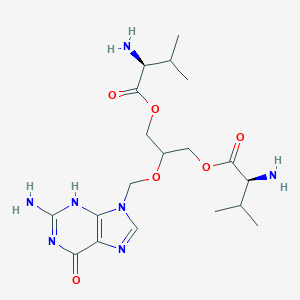

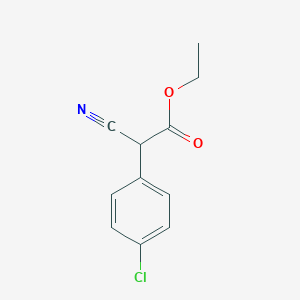

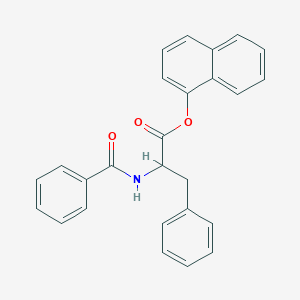

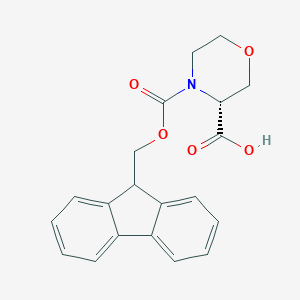

“Bis(L-Valine) Ester Ganciclovir TFA Salt” is a chemical compound with the molecular formula C19H31N7O6 . It is an impurity of Ganciclovir , which is a nucleoside analog structurally related to Acyclovir .

Physical And Chemical Properties Analysis

“Bis(L-Valine) Ester Ganciclovir TFA Salt” has a molecular weight of 453.5 g/mol . The melting point is reported to be 135 °C . More detailed physical and chemical properties would require specific experimental measurements or predictions from computational chemistry.科学的研究の応用

Antiviral Research

“Bis(L-Valine) Ester Ganciclovir TFA Salt” is used in antiviral research . It’s an impurity of Ganciclovir , a nucleoside analog structurally related to Acyclovir . Ganciclovir is an antiviral .

Infectious Disease Research

This compound is used in infectious disease research . It’s available to purchase online at LGC Standards .

Synthesis Research

“Bis(L-Valine) Ester Ganciclovir TFA Salt” is used in synthesis research . The synthesis process involves palladium in acetic acid .

Prophylaxis and Treatment of Cytomegalovirus Infection

Ganciclovir and its derivatives, including “Bis(L-Valine) Ester Ganciclovir TFA Salt”, are used for prophylaxis and treatment of cytomegalovirus infection . However, there is great interindividual variability in Ganciclovir’s pharmacokinetics (PK), highlighting the importance of individualized dosing .

Model-Informed Precision Dosing (MIPD)

To facilitate model-informed precision dosing (MIPD), a parametric model repository of Ganciclovir and Valganciclovir has been established by summarizing existing population pharmacokinetic information and analyzing the sources of variability .

Therapeutic Drug Monitoring

Valganciclovir and Ganciclovir doses must be adjusted according to indication, renal function, and weight . A study aimed to evaluate the adequacy of VGCV/GCV doses, assess the interpatient variability in GCV serum levels, identify predictive factors for this variability, and assess the clinical impact .

作用機序

Target of Action

The primary target of GCV-Val diester is the cytomegalovirus (CMV) . This compound is a prodrug of ganciclovir (GCV), a potent antiviral agent used for the treatment of CMV infections .

Mode of Action

GCV-Val diester, upon administration, is converted to ganciclovir. This conversion is facilitated by intestinal and hepatic esterases . Ganciclovir is then preferentially phosphorylated in CMV-infected cells by the virus-encoded UL97 kinase, followed by conversion of GCV-monophosphate to GCV-triphosphate by cellular kinases . GCV-triphosphate is both a competitive inhibitor and a substrate for the viral DNA polymerase, leading to premature DNA chain termination and apoptosis .

Biochemical Pathways

The biochemical pathway involved in the action of GCV-Val diester is the glycine cleavage (GCV) enzyme system . This system catalyzes the cleavage of glycine into CO2 + NH3 and transfers a one-carbon unit (C1) to tetrahydrofolate, producing 5,10-methylenetetrahydrofolate .

Pharmacokinetics

The pharmacokinetics of GCV-Val diester involves its conversion to ganciclovir, which is then absorbed and distributed in the body. Ganciclovir is a fairly polar compound, limiting its uptake by passive routes and has moderate solubility in water . The primary objective of the prodrug project was to increase the oral bioavailability of ganciclovir . .

Result of Action

The result of GCV-Val diester’s action is the inhibition of DNA synthesis in CMV-infected cells, leading to cell death . This is achieved through the incorporation of GCV-triphosphate into the DNA of replicating eukaryotic cells, causing premature DNA chain termination and apoptosis .

Action Environment

The action of GCV-Val diester can be influenced by various environmental factors. For instance, the presence of the compound in the environment can potentially pose risks to both humans and the environment . .

Safety and Hazards

特性

IUPAC Name |

[3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSWPZOKTKSGEB-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(L-Valine) Ester Ganciclovir TFA Salt | |

CAS RN |

130914-71-5 |

Source

|

| Record name | [3-[(2S)-2-Amino-3-methyl-butanoyl]oxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methyl-butanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93N34KZ8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)